1-Bromo-4-methoxy-2-methyl-5-nitrobenzene
Overview
Description
1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, featuring a bromine atom, a methoxy group, a methyl group, and a nitro group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Nitration: The introduction of the nitro group is usually the first step. This can be achieved by treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid.
Bromination: The bromine atom is introduced through a bromination reaction, often using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: The methoxy group can be introduced via a methylation reaction, typically using methanol and a strong acid catalyst.
Methylation: The methyl group is added through a Friedel-Crafts alkylation reaction using an alkyl halide and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Phenols: From nucleophilic substitution.
Amines: From reduction of the nitro group.
Carboxylic Acids: From oxidation of the methyl group.
Scientific Research Applications
1-Bromo-4-methoxy-2-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group is an electron-withdrawing group, which affects the electron density of the benzene ring and influences the compound’s reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and methyl groups can undergo oxidation and reduction reactions, respectively.
Comparison with Similar Compounds
1-Bromo-4-methoxy-2-methyl-5-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-4-methoxy-2-nitrobenzene: Lacks the methyl group, which affects its reactivity and applications.
1-Bromo-2-methyl-4-nitrobenzene: Lacks the methoxy group, leading to different chemical properties and uses.
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene: The presence of a fluorine atom instead of a methoxy group significantly alters its chemical behavior.
Properties
IUPAC Name |
1-bromo-4-methoxy-2-methyl-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKNYKLYLFXWHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679907 | |
Record name | 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89978-56-3 | |
Record name | 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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